molecular formula C18H22O2 B1205876 11-Dehydro-3,17alpha-estradiol CAS No. 4145-55-5

11-Dehydro-3,17alpha-estradiol

Cat. No.: B1205876
CAS No.: 4145-55-5
M. Wt: 270.4 g/mol
InChI Key: YAXUWNGFJBVVRM-SFFUCWETSA-N
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Description

11-Dehydro-3,17alpha-estradiol is a derivative of estradiol, a naturally occurring estrogen hormone. This compound is a non-feminizing isomer of 17beta-estradiol, which means it does not exhibit the same estrogenic effects typically associated with estradiol. It has garnered interest in scientific research due to its potential anti-inflammatory and neuroprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Dehydro-3,17alpha-estradiol typically involves the oxidation of 17alpha-estradiol. Common reagents used in this process include 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and selenium dioxide (SeO2) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis likely follows similar routes as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 11-Dehydro-3,17alpha-estradiol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: DDQ, SeO2.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Various halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions include estrone and other estradiol derivatives .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through interaction with estrogen receptor alpha (ERα). It modulates the expression of genes involved in inflammation and metabolic processes. By binding to ERα, it influences pathways such as NFκB, which plays a crucial role in inflammatory responses .

Comparison with Similar Compounds

    17alpha-estradiol: A non-feminizing isomer of 17beta-estradiol with similar anti-inflammatory properties.

    17beta-estradiol: The primary estrogen hormone with potent estrogenic effects.

    Estrone: Another estrogen hormone with different physiological roles.

Uniqueness: 11-Dehydro-3,17alpha-estradiol is unique due to its specific structural modifications, which confer distinct biological activities compared to its isomers. Its non-feminizing nature makes it a valuable compound for research focused on therapeutic applications without the typical estrogenic side effects .

Properties

CAS No.

4145-55-5

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

(8S,9S,13S,14S,17R)-13-methyl-6,7,8,9,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,8-10,14-17,19-20H,2,4,6-7H2,1H3/t14-,15-,16+,17-,18+/m1/s1

InChI Key

YAXUWNGFJBVVRM-SFFUCWETSA-N

Isomeric SMILES

C[C@]12C=C[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C3C=CC(=C4)O

SMILES

CC12C=CC3C(C1CCC2O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12C=CC3C(C1CCC2O)CCC4=C3C=CC(=C4)O

Synonyms

1,3,5(10),11-estratetraene-3,17-alpha-diol
11-dehydro-3,17 alpha-estradiol

Origin of Product

United States

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